molecular formula C20H34O B14452220 Geranyl neryl ether CAS No. 72928-53-1

Geranyl neryl ether

Cat. No.: B14452220
CAS No.: 72928-53-1
M. Wt: 290.5 g/mol
InChI Key: XWRJRXQNOHXIOX-LRVMPXQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geranyl neryl ether is a chemical compound with the molecular formula C20H34O. It is an ether derived from geraniol and nerol, which are both monoterpenoid alcohols. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranyl neryl ether can be synthesized through the acid-catalyzed etherification of geraniol and nerol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ether product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Geranyl neryl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of aldehydes and ketones.

    Reduction: This reaction can convert the ether into alcohols.

    Substitution: This reaction can replace the ether group with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

Geranyl neryl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: It is used in the production of fragrances, flavors, and cosmetics.

Mechanism of Action

The mechanism of action of geranyl neryl ether involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and the regulation of gene expression. The compound can permeate cell membranes and interact with intracellular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Geraniol: A monoterpenoid alcohol with a floral fragrance.

    Nerol: An isomer of geraniol with a similar fragrance profile.

    Linalool: A monoterpenoid alcohol with a floral and spicy aroma.

Uniqueness

Geranyl neryl ether is unique due to its combined structural features of both geraniol and nerol, which confer distinct chemical and biological properties. Its ether linkage provides stability and resistance to certain chemical reactions compared to its alcohol counterparts .

Properties

CAS No.

72928-53-1

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(2Z)-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C20H34O/c1-17(2)9-7-11-19(5)13-15-21-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3/b19-13-,20-14+

InChI Key

XWRJRXQNOHXIOX-LRVMPXQBSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC/C=C(/C)\CCC=C(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCOCC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.